3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Overview
Description
3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a 4-methylphenyl group and a 1,2,4-oxadiazole moiety linked via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.
Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the pyridazine core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of the 1,2,4-Oxadiazole Moiety: The oxadiazole ring is typically formed by cyclization of a suitable amidoxime with an acid chloride.
Linking the Oxadiazole to the Pyridazine: The final step involves the formation of a sulfanyl bridge, which can be achieved by reacting the oxadiazole derivative with a thiol-functionalized pyridazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the oxadiazole ring can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The combination of the pyridazine and oxadiazole rings provides a scaffold that can interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific electronic or optical properties, due to its conjugated system.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfanyl bridge and aromatic rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-6-(methylsulfanyl)pyridazine: Lacks the oxadiazole ring, making it less versatile in biological applications.
3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine: Similar structure but with different substitution patterns on the oxadiazole ring.
Uniqueness
The uniqueness of 3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine lies in its combination of a pyridazine core with a 1,2,4-oxadiazole ring linked via a sulfanyl bridge. This structure provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds.
Properties
IUPAC Name |
3-(3-methylphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-6-8-16(9-7-14)18-10-11-20(24-23-18)27-13-19-22-21(25-26-19)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJYZCKCAHGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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